
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a chlorinated derivative of acetophenone and is known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone typically involves the chlorination of 4-chloro-2-hydroxyacetophenone. One common method includes the reaction of 4-chloro-2-hydroxyacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-chloro-2-hydroxyacetophenone+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of 4-chloro-2-hydroxybenzaldehyde or 4-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanol.
Applications De Recherche Scientifique
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is used in several scientific research applications:
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its HDAC inhibitory activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes. For instance, its role as an HDAC inhibitor involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Comparison
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which enhances its reactivity and utility in various chemical reactions. Compared to its analogs, it offers a distinct balance of electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
75717-50-9 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 |
Clé InChI |
JZJONDYFQMOULM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



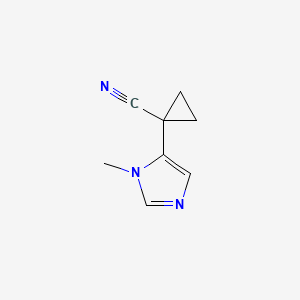
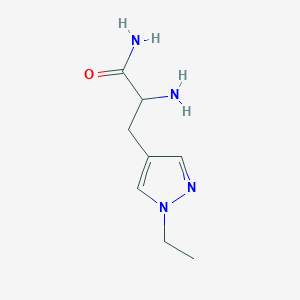
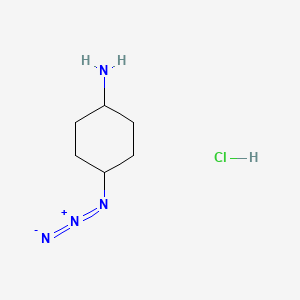
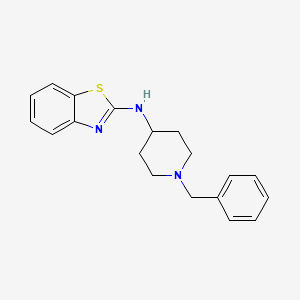
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
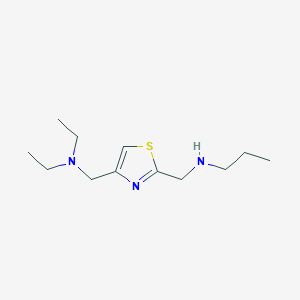

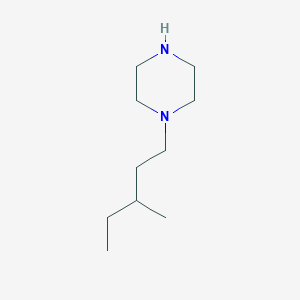
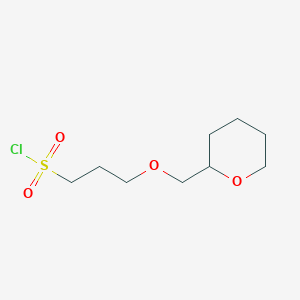
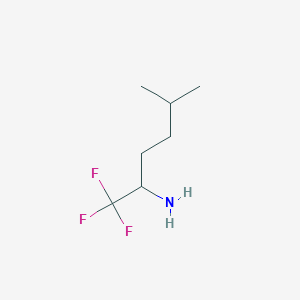
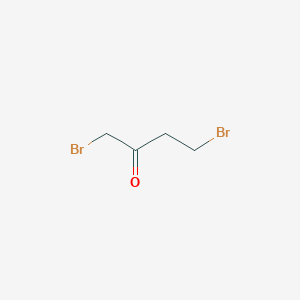
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
